molecular formula C10H12Cl2FN B13050619 (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hcl

(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hcl

Cat. No.: B13050619
M. Wt: 236.11 g/mol
InChI Key: MEQDBZDOFUTQML-PPHPATTJSA-N
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Description

(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivative, such as 2-chloro-4-fluoroaniline.

    Formation of Pyrrolidine Ring: The substituted benzene derivative undergoes a series of reactions to form the pyrrolidine ring. This may involve cyclization reactions using reagents like sodium hydride or lithium diisopropylamide.

    Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride: The enantiomer of the compound with potentially different biological activities.

    2-(2-Chloro-4-fluorophenyl)pyrrolidine: The non-chiral version of the compound.

    Other substituted pyrrolidines: Compounds with different substituents on the phenyl ring or pyrrolidine ring.

Uniqueness

(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents, which can significantly influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C10H12Cl2FN

Molecular Weight

236.11 g/mol

IUPAC Name

(2S)-2-(2-chloro-4-fluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1

InChI Key

MEQDBZDOFUTQML-PPHPATTJSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)F)Cl.Cl

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl

Origin of Product

United States

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